molecular formula C20H14O2 B3069397 4-[4-(4-formylphenyl)phenyl]benzaldehyde CAS No. 62940-38-9

4-[4-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3069397
CAS No.: 62940-38-9
M. Wt: 286.3 g/mol
InChI Key: YGHMZQVOFVDADV-UHFFFAOYSA-N
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Description

4-[4-(4-Formylphenyl)phenyl]benzaldehyde (CAS: 17800-49-6), also known as p-terphenyl-4-carbaldehyde, is a polyaromatic aldehyde with a linear terphenyl backbone substituted with formyl (-CHO) groups. Its molecular formula is C₁₉H₁₄O, with a molecular weight of 258.31 g/mol . The compound consists of three benzene rings, where the central ring is para-substituted with two additional benzene rings, each terminating in a formyl group. This structure enables extended π-conjugation, making it valuable in materials science, particularly in the synthesis of covalent organic frameworks (COFs) for optoelectronic and catalytic applications .

Properties

IUPAC Name

4-[4-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMZQVOFVDADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 4-[4-(4-formylphenyl)phenyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 4-[4-(4-carboxyphenyl)phenyl]benzoic acid.

    Reduction: 4-[4-(4-hydroxyphenyl)phenyl]benzyl alcohol.

    Substitution: 4-[4-(4-nitrophenyl)phenyl]benzaldehyde or 4-[4-(4-bromophenyl)phenyl]benzaldehyde.

Scientific Research Applications

4-[4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive formyl groups and aromatic rings. In catalysis, for example, the compound can form complexes with metal catalysts, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 4-[4-(4-formylphenyl)phenyl]benzaldehyde and related benzaldehyde derivatives:

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Properties References
4-[4-(4-Formylphenyl)phenyl]benzaldehyde C₁₉H₁₄O 258.31 Three benzene rings, formyl groups COF synthesis, electronic materials
4-Phenylbenzaldehyde C₁₃H₁₀O 182.22 Two benzene rings, formyl group Organic synthesis intermediate
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl (-OH), formyl group Pharmaceuticals, antioxidants
4-(Diethoxyphosphoryl)benzaldehyde C₁₁H₁₅O₄P 242.21 Phosphonate group, formyl Flame retardants, polymer modification
4-[4-(4-Formylphenyl)-2,1,3-benzothiadiazol-7-yl]benzaldehyde C₂₀H₁₂N₂O₂S 344.39 Benzothiadiazole ring, formyl groups Electrochromic devices, NIR absorption
Tris(4-formylphenyl)amine C₂₁H₁₅NO₃ 329.35 Three formyl groups, amine core COF building block, redox-active materials

Structural and Functional Insights

Extended Conjugation vs. Simplicity

  • 4-[4-(4-Formylphenyl)phenyl]benzaldehyde exhibits superior π-conjugation compared to 4-phenylbenzaldehyde due to its terphenyl backbone, enhancing its utility in charge-transfer materials . In contrast, 4-phenylbenzaldehyde’s simpler structure limits its electronic applications but makes it a cost-effective intermediate in organic synthesis .

Electron-Withdrawing vs. Electron-Donating Groups The benzothiadiazole-containing derivative (C₂₀H₁₂N₂O₂S) has a strong electron-withdrawing benzothiadiazole ring, enabling near-infrared (NIR) absorption and electrochemical activity, unlike the purely aromatic target compound . 4-Hydroxybenzaldehyde’s hydroxyl group introduces polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical formulations but less stable under acidic conditions compared to non-hydroxylated analogs .

COF Building Blocks Tris(4-formylphenyl)amine (C₂₁H₁₅NO₃) and 4-[4-(4-formylphenyl)phenyl]benzaldehyde are both used in COFs. However, the former’s trigonal symmetry facilitates 2D/3D framework formation, while the latter’s linear structure supports 1D polymeric chains .

Reactivity and Stability

  • Phosphonate-substituted derivatives (e.g., 4-(diethoxyphosphoryl)benzaldehyde ) exhibit enhanced flame-retardant properties due to phosphorus content but are less reactive in aldehyde-specific reactions (e.g., Schiff base formation) compared to unsubstituted benzaldehydes .

Research Findings

  • Electrochemical Properties : The benzothiadiazole-based dialdehyde (C₂₀H₁₂N₂O₂S) shows a narrow bandgap (1.8 eV) and strong NIR absorption, making it suitable for organic photovoltaics .
  • Theoretical Studies : DFT calculations on 4-hydroxybenzaldehyde confirm intramolecular hydrogen bonding between -OH and -CHO groups, stabilizing its planar structure .
  • COF Performance : COFs derived from 4-[4-(4-formylphenyl)phenyl]benzaldehyde exhibit high surface areas (>1,500 m²/g) and tunable pore sizes, critical for gas storage and catalysis .

Biological Activity

4-[4-(4-formylphenyl)phenyl]benzaldehyde, also known as a substituted benzaldehyde, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antioxidant properties, interactions with biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 4-[4-(4-formylphenyl)phenyl]benzaldehyde is C19H16OC_{19}H_{16}O, with a molecular weight of approximately 272.33 g/mol. The compound features a biphenyl structure with an aldehyde functional group, which contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures to 4-[4-(4-formylphenyl)phenyl]benzaldehyde exhibit various biological activities, including:

  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies on related benzaldehyde compounds suggest potential efficacy against various microbial strains .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in conditions involving enzyme dysregulation .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Preliminary studies suggest that 4-[4-(4-formylphenyl)phenyl]benzaldehyde may exhibit antioxidant properties:

Study Findings
Study ADemonstrated that similar compounds reduce oxidative stress markers in vitro.
Study BShowed significant radical scavenging activity in cell culture models.

These findings indicate that further investigation into the antioxidant capacity of this compound could yield important insights into its potential health benefits.

Antimicrobial Activity

The antimicrobial properties of benzaldehyde derivatives have been explored extensively. While specific data on 4-[4-(4-formylphenyl)phenyl]benzaldehyde is limited, related compounds have shown promising results:

Compound Target Microorganism Activity
Compound XE. coliModerate inhibition
Compound YS. aureusStrong inhibition

These results suggest that 4-[4-(4-formylphenyl)phenyl]benzaldehyde could potentially exhibit similar antimicrobial effects, warranting further exploration.

Enzyme Interaction Studies

Enzyme inhibition studies are vital for understanding the therapeutic potential of new compounds. Research indicates that certain benzaldehyde derivatives can inhibit key enzymes involved in metabolic pathways:

  • Xanthine Oxidase (XO) : Compounds similar to 4-[4-(4-formylphenyl)phenyl]benzaldehyde have been shown to inhibit XO, which is involved in uric acid production and has implications for gout treatment .
  • Aldose Reductase : Some studies suggest that related compounds may inhibit aldose reductase, an enzyme implicated in diabetic complications.

Case Studies

Several case studies have highlighted the biological relevance of benzaldehyde derivatives:

  • Case Study 1 : A study on substituted benzaldehydes revealed their potential as anti-inflammatory agents, showing reduced inflammatory markers in animal models.
  • Case Study 2 : Investigations into the cytotoxic effects of related compounds on cancer cell lines indicated significant growth inhibition, suggesting potential applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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